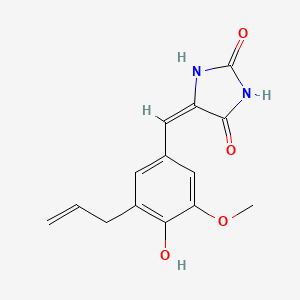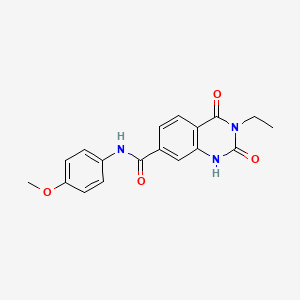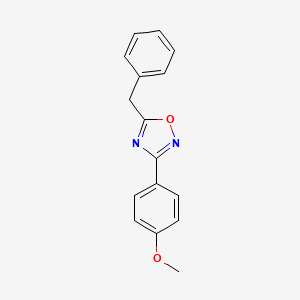
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione, also known as AHMI, is a synthetic compound that belongs to the class of imidazolidinediones. It has been extensively studied for its potential therapeutic applications in various diseases due to its unique chemical structure and pharmacological properties.
作用機序
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer, inflammation, and neurodegenerative disorders. For example, this compound inhibits the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are often dysregulated in cancer and neurodegenerative disorders. This compound also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the immune system and improve cardiovascular function. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation and tissue damage in inflammatory diseases, and protect neurons from oxidative stress and apoptosis in neurodegenerative disorders. This compound has also been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
実験室実験の利点と制限
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. It can be easily synthesized and purified using standard laboratory techniques. However, this compound also has some limitations for lab experiments, including its relatively low potency and selectivity compared to other compounds with similar pharmacological properties. It also has limited bioavailability and may require formulation with other compounds to improve its pharmacokinetic properties.
将来の方向性
There are several future directions for research on 5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione. One area of research is the development of more potent and selective analogs of this compound that can be used for therapeutic applications. Another area of research is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound, including its interactions with specific enzymes and signaling pathways. Additionally, the potential use of this compound as a diagnostic tool for cancer and neurodegenerative disorders should be explored. Finally, the development of novel drug delivery systems for this compound should be investigated to improve its bioavailability and efficacy.
合成法
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione can be synthesized through a multistep process involving the condensation reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with ethylenediamine, followed by cyclization with phosgene. The final product is obtained through purification and recrystallization. The synthesis process has been optimized to improve the yield and purity of this compound.
科学的研究の応用
5-(3-allyl-4-hydroxy-5-methoxybenzylidene)-2,4-imidazolidinedione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to their cytotoxic effects.
In inflammation, this compound has been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and tissue damage. It has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response.
In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and apoptosis, thereby improving cognitive function and reducing neuronal damage. It has also been shown to enhance the clearance of amyloid-β plaques, a hallmark of Alzheimer's disease.
特性
IUPAC Name |
(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-4-9-5-8(7-11(20-2)12(9)17)6-10-13(18)16-14(19)15-10/h3,5-7,17H,1,4H2,2H3,(H2,15,16,18,19)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRIAUREYXCMFT-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2,5-dimethoxy-4-[(methoxyacetyl)amino]phenyl}benzamide](/img/structure/B5703277.png)





![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
![N-{4-[N-(1,3-benzodioxol-5-ylcarbonyl)ethanehydrazonoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5703345.png)
![N'-[(3,5-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5703348.png)


